Fmoc-β-cyclobutyl-D-ala-OH

Vue d'ensemble

Description

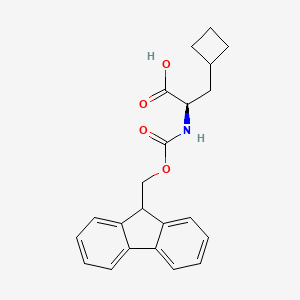

Fmoc-beta-cyclobutyl-D-ala-OH: is a derivative of alanine, an amino acid, where the side chain is modified to include a cyclobutyl group. The compound is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the synthesis process .

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-beta-cyclobutyl-D-ala-OH is used in solid-phase peptide synthesis to create peptides with specific sequences and properties.

Biology:

Proteomics Studies: The compound is used to study protein interactions and functions by incorporating it into synthetic peptides that mimic natural proteins.

Medicine:

Drug Development: Peptides containing Fmoc-beta-cyclobutyl-D-ala-OH are explored for their potential therapeutic properties, including as enzyme inhibitors or receptor agonists/antagonists.

Industry:

Analyse Biochimique

Biochemical Properties

Fmoc-beta-cyclobutyl-D-ala-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the solid-phase peptide synthesis process. The compound’s Fmoc (9-fluorenylmethoxycarbonyl) group is used to protect the amino group of alanine, preventing unwanted side reactions during peptide chain elongation. This protection is crucial for the accurate assembly of peptides, which are essential for studying protein functions and interactions .

Cellular Effects

Fmoc-beta-cyclobutyl-D-ala-OH influences various cellular processes by participating in the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. The peptides synthesized using this compound can act as inhibitors or activators of specific enzymes, thereby affecting cellular functions. For instance, peptides synthesized with Fmoc-beta-cyclobutyl-D-ala-OH can be used to study the role of specific proteins in cell signaling pathways, providing insights into how cells respond to different stimuli .

Molecular Mechanism

At the molecular level, Fmoc-beta-cyclobutyl-D-ala-OH exerts its effects through its interactions with biomolecules during peptide synthesis. The Fmoc group protects the amino group of alanine, allowing for the stepwise addition of amino acids to form a peptide chain. This protection is removed under specific conditions, enabling the amino group to participate in peptide bond formation. The compound’s unique structure allows it to interact with various enzymes involved in peptide synthesis, ensuring the accurate assembly of peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-beta-cyclobutyl-D-ala-OH can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that Fmoc-beta-cyclobutyl-D-ala-OH can maintain its effectiveness in peptide synthesis over extended periods, although some degradation may occur under harsh conditions .

Dosage Effects in Animal Models

The effects of Fmoc-beta-cyclobutyl-D-ala-OH in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and effective in peptide synthesis. At higher doses, there may be potential toxic or adverse effects. Studies have shown that the compound can cause dose-dependent changes in cellular functions, with higher doses potentially leading to cellular stress or toxicity .

Metabolic Pathways

Fmoc-beta-cyclobutyl-D-ala-OH is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the assembly of peptide chains. These interactions are crucial for the accurate synthesis of peptides, which are essential for studying protein functions and interactions. The compound’s role in these pathways highlights its importance in biochemical research .

Transport and Distribution

Within cells and tissues, Fmoc-beta-cyclobutyl-D-ala-OH is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can participate in peptide synthesis. The compound’s distribution within cells can affect its localization and accumulation, influencing its effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of Fmoc-beta-cyclobutyl-D-ala-OH is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that the compound reaches the appropriate sites within the cell, where it can participate in peptide synthesis. The compound’s activity and function can be influenced by its subcellular localization, highlighting the importance of these targeting mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-cyclobutyl-D-ala-OH typically involves the protection of the amino group of beta-cyclobutyl-D-alanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods: Industrial production of Fmoc-beta-cyclobutyl-D-ala-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Fmoc Removal: Piperidine in dimethylformamide.

Major Products Formed:

Deprotected Amino Acid: After Fmoc removal, the free amino group of beta-cyclobutyl-D-alanine is available for further reactions.

Peptide Chains: Through coupling reactions, Fmoc-beta-cyclobutyl-D-ala-OH can be incorporated into longer peptide chains.

Mécanisme D'action

The primary mechanism of action of Fmoc-beta-cyclobutyl-D-ala-OH involves its incorporation into peptides, where it can influence the peptide’s structure and function. The cyclobutyl group can introduce conformational constraints, affecting the peptide’s binding affinity and specificity to its molecular targets . The Fmoc group serves as a protective group during synthesis, ensuring selective reactions at the desired sites .

Comparaison Avec Des Composés Similaires

Fmoc-beta-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-D-alanine: A simpler derivative without the cyclobutyl group.

Uniqueness:

Activité Biologique

Fmoc-beta-cyclobutyl-D-ala-OH is a protected amino acid derivative utilized primarily in peptide synthesis. Its unique structure, characterized by the cyclobutyl side chain and the Fmoc (9-fluorenylmethoxycarbonyl) protective group, enhances its stability and specificity in biochemical applications. This article delves into the biological activity of Fmoc-beta-cyclobutyl-D-ala-OH, focusing on its role in peptide synthesis, cellular effects, and potential therapeutic applications.

- Molecular Formula: CHN O

- Molecular Weight: 365.42 g/mol

- CAS Number: 478183-63-0

Applications in Peptide Synthesis

Fmoc-beta-cyclobutyl-D-ala-OH is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group of D-alanine, preventing unwanted reactions during peptide elongation. This protection is crucial for synthesizing peptides that can modulate biological activity.

- Fmoc Removal: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).

- Peptide Coupling: Coupling reactions often involve reagents like HBTU or DIC, facilitating the formation of peptide bonds.

- Formation of Peptide Chains: After deprotection, the free amino group allows for further reactions, leading to the assembly of complex peptide structures.

Cellular Effects

Peptides synthesized with Fmoc-beta-cyclobutyl-D-ala-OH can influence various cellular processes:

- Modulation of Cell Signaling: These peptides can act as inhibitors or activators of specific enzymes, impacting pathways related to cell growth and metabolism.

- Gene Expression Regulation: The incorporation of this compound into peptides may alter gene expression profiles by affecting transcription factors or signaling cascades.

Research Findings and Case Studies

Recent studies have illustrated the biological activity profiles of compounds similar to Fmoc-beta-cyclobutyl-D-ala-OH:

- Proteomics Studies: The compound has been utilized to explore protein interactions, revealing insights into molecular mechanisms underlying various diseases .

- Drug Development: Research indicates that peptides containing this compound exhibit potential as enzyme inhibitors or receptor modulators, making them candidates for therapeutic applications .

- Affinity Selection Techniques: Studies employing affinity selection have demonstrated that peptides derived from Fmoc-beta-cyclobutyl-D-ala-OH can bind effectively to target proteins, enhancing their therapeutic potential .

Comparison with Similar Compounds

The following table compares Fmoc-beta-cyclobutyl-D-ala-OH with other Fmoc-protected amino acids:

| Compound | Unique Features | Applications |

|---|---|---|

| Fmoc-beta-cyclobutyl-D-ala-OH | Cyclobutyl side chain enhances stability | Peptide synthesis, drug development |

| Fmoc-D-alanine | Simpler structure without cyclobutyl | General peptide synthesis |

| Fmoc-beta-alanine | Similar protective group but different side chain | Limited applications in specific peptide constructs |

Safety and Handling

When handling Fmoc-beta-cyclobutyl-D-ala-OH, it is essential to observe safety precautions:

- Avoid dust formation and inhalation.

- Prevent skin and eye contact.

- Use appropriate personal protective equipment (PPE).

Future Directions

Research on Fmoc-beta-cyclobutyl-D-ala-OH is expected to expand into areas such as:

- Targeted Drug Delivery Systems: Utilizing bioconjugation techniques for selective delivery.

- Protein Engineering: Modifying protein structures to explore new functionalities.

- Analytical Chemistry: Developing methods for characterizing synthesized peptides.

Propriétés

IUPAC Name |

(2R)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJRBUNCWCPLNH-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146772 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-63-0 | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-D-Cyclobutylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.